4-Hydroxybenzaldehyde N-phenylthiosemicarbazone
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Overview
Description
4-Hydroxybenzaldehyde N-phenylthiosemicarbazone is an organic compound with the molecular formula C14H13N3OS It is a derivative of thiosemicarbazone, which is known for its diverse biological activities
Mechanism of Action
Biochemical Pathways
It’s worth noting that 4-hydroxybenzaldehyde, a structural isomer of this compound, is involved in the biosynthesis of phenolic compounds in foods .
Pharmacokinetics
It was found to be rapidly absorbed and widely distributed to various tissues and organs, including the brain . The prototype drug is excreted in the feces and urine in low amounts, and it is metabolized to 4-hydroxybenzoic acid in large amounts in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybenzaldehyde N-phenylthiosemicarbazone typically involves the condensation reaction between 4-hydroxybenzaldehyde and N-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, potentially leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety into various reduced forms, such as thiosemicarbazides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against certain types of cancer cells.
Industry: Potential use in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
- 4-Hydroxybenzaldehyde N-cyclohexylthiosemicarbazone
- 4-Hydroxybenzaldehyde N-methylthiosemicarbazone
- 4-Hydroxybenzaldehyde N-ethylthiosemicarbazone
Comparison: 4-Hydroxybenzaldehyde N-phenylthiosemicarbazone is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, the phenyl group may enhance its ability to form stable complexes with metal ions and increase its lipophilicity, potentially improving its biological efficacy.
Properties
IUPAC Name |
1-[(E)-(4-hydroxyphenyl)methylideneamino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-13-8-6-11(7-9-13)10-15-17-14(19)16-12-4-2-1-3-5-12/h1-10,18H,(H2,16,17,19)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKOSSZBVGWABG-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76572-74-2 |
Source
|
Record name | 4-HYDROXYBENZALDEHYDE N-PHENYLTHIOSEMICARBAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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